4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}BENZAMIDE
Overview
Description
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is a complex organic compound that features a benzamide core substituted with pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Nitration and chlorination: The pyrazole ring is nitrated and chlorinated to introduce the nitro and chloro substituents.
Coupling reactions: The pyrazole derivatives are then coupled with a benzamide precursor through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Cyclization: Catalysts such as copper or palladium in the presence of ligands and bases.
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution of the chloro group: Produces various substituted derivatives depending on the nucleophile used.
Cyclization products: Formation of fused heterocyclic systems.
Scientific Research Applications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of pyrazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents, as well as the pyrazole rings, play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide shares similarities with other pyrazole derivatives such as:
Uniqueness
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N6O3/c22-16-12-29(28-19(16)31(33)34)11-13-2-4-15(5-3-13)20(32)26-8-1-9-30-17(14-6-7-14)10-18(27-30)21(23,24)25/h2-5,10,12,14H,1,6-9,11H2,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRYZWOVTZYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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